molecular formula C11H22ClNO2S B1431162 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride CAS No. 1864015-62-2

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride

Cat. No. B1431162
CAS RN: 1864015-62-2
M. Wt: 267.82 g/mol
InChI Key: XLUVHWSWGLMVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride is a versatile chemical compound used in scientific research. Its unique properties make it suitable for various applications, such as drug development and organic chemistry. The compound has a molecular weight of 267.82 and a molecular formula of C11H22ClNO2S .


Molecular Structure Analysis

The molecular structure of 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to be involved in a variety of chemical reactions. These reactions often lead to the formation of bioactive molecules with target selectivity .

Scientific Research Applications

Drug Discovery

Pyrrolidine, a five-membered nitrogen-containing ring, is a common structure in many biologically active compounds . It’s often used by medicinal chemists to develop compounds for treating human diseases . The versatility of the pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Antioxidant Applications

Pyrrolidine alkaloids have been shown to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-inflammatory Applications

Inflammation is a natural response of the body to injury. However, chronic inflammation can lead to various health problems. Pyrrolidine alkaloids have been found to have anti-inflammatory effects , which could make them useful in the treatment of conditions associated with chronic inflammation .

Antibacterial and Antifungal Applications

Pyrrolidine alkaloids have demonstrated antibacterial and antifungal activities . This suggests that they could be used in the development of new antimicrobial agents, which are needed to combat antibiotic-resistant bacteria and fungi .

Anticancer Applications

Some pyrrolidine alkaloids have shown promise in the field of oncology . They have been found to have anticancer properties, suggesting potential use in cancer treatment .

Neuropharmacological Applications

Pyrrolidine alkaloids have been found to have neuropharmacological activities . This suggests potential applications in the treatment of neurological disorders .

Future Directions

Pyrrolidine derivatives, such as 2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride, have shown promise in various fields of research, particularly in drug discovery . Their unique structural features and wide range of biological activities make them valuable targets for the design of new compounds with different biological profiles . Future research may focus on exploring these possibilities further.

properties

IUPAC Name

2-(cyclohexylsulfonylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVHWSWGLMVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CC2CCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Cyclohexanesulfonyl)methyl]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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